

Z-Pro-OH Solubility: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Pro-OH

Cat. No.: B094951

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Introduction

N-Benzyloxycarbonyl-L-proline (**Z-Pro-OH**) is a critical building block in peptide synthesis and various aspects of drug development. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of **Z-Pro-OH** solubility, offering both qualitative assessments and a detailed framework for its quantitative determination to aid researchers, scientists, and drug development professionals in their work.

While qualitative data indicates that **Z-Pro-OH** exhibits strong solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol, precise quantitative data is not readily available in published literature.^[1] This guide therefore emphasizes the experimental determination of these values and provides a standardized protocol for this purpose.

Quantitative Solubility Data

The following tables are provided for researchers to populate with experimentally determined solubility data for **Z-Pro-OH** in various organic solvents at different temperatures.

Table 1: Solubility of **Z-Pro-OH** in Common Organic Solvents at 25°C (77°F)

Solvent	Molarity (mol/L)	Solubility (g/100 mL)	Solubility (mg/mL)
Methanol			
Ethanol			
Dimethyl Sulfoxide (DMSO)			
Dimethylformamide (DMF)			
Acetonitrile			
Dichloromethane (DCM)			
Ethyl Acetate			
Tetrahydrofuran (THF)			

Table 2: Temperature-Dependent Solubility of **Z-Pro-OH**

Solvent	Temperature (°C)	Molarity (mol/L)	Solubility (g/100 mL)	Solubility (mg/mL)
Methanol	10			
	25			
	40			
Ethanol	10			
	25			
	40			
DMSO	10			
	25			
	40			
DMF	10			
	25			
	40			

Experimental Protocol: Determination of Z-Pro-OH Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.^[2] This protocol outlines the steps to accurately measure the solubility of **Z-Pro-OH** in a given organic solvent.

Materials:

- **Z-Pro-OH** (solid)
- Organic solvent of choice (analytical grade)
- Analytical balance

- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm , compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **Z-Pro-OH** to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

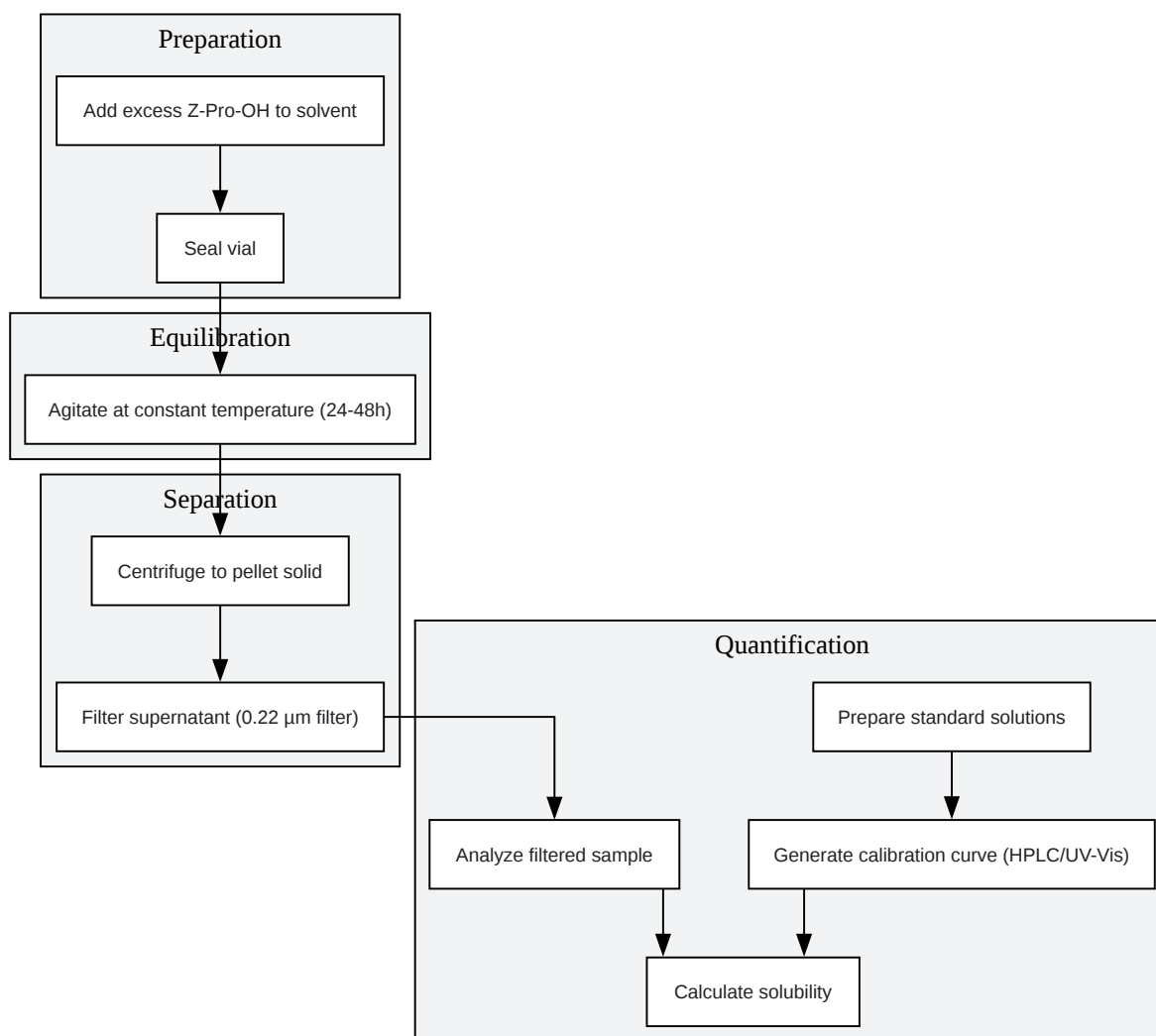
- Sample Collection and Filtration:
 - Carefully withdraw a sample of the supernatant using a pipette.
 - Filter the sample through a 0.22 μm syringe filter into a clean vial to remove any remaining solid particles.
- Quantification:
 - Using HPLC:
 - Prepare a series of standard solutions of **Z-Pro-OH** in the same solvent with known concentrations.
 - Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
 - Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
 - Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
 - Using UV-Vis Spectrophotometry:
 - Similar to the HPLC method, create a calibration curve using standard solutions of known concentrations.
 - Dilute the filtered saturated solution to fall within the absorbance range of the calibration curve.
 - Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
 - Calculate the original solubility, accounting for the dilution.

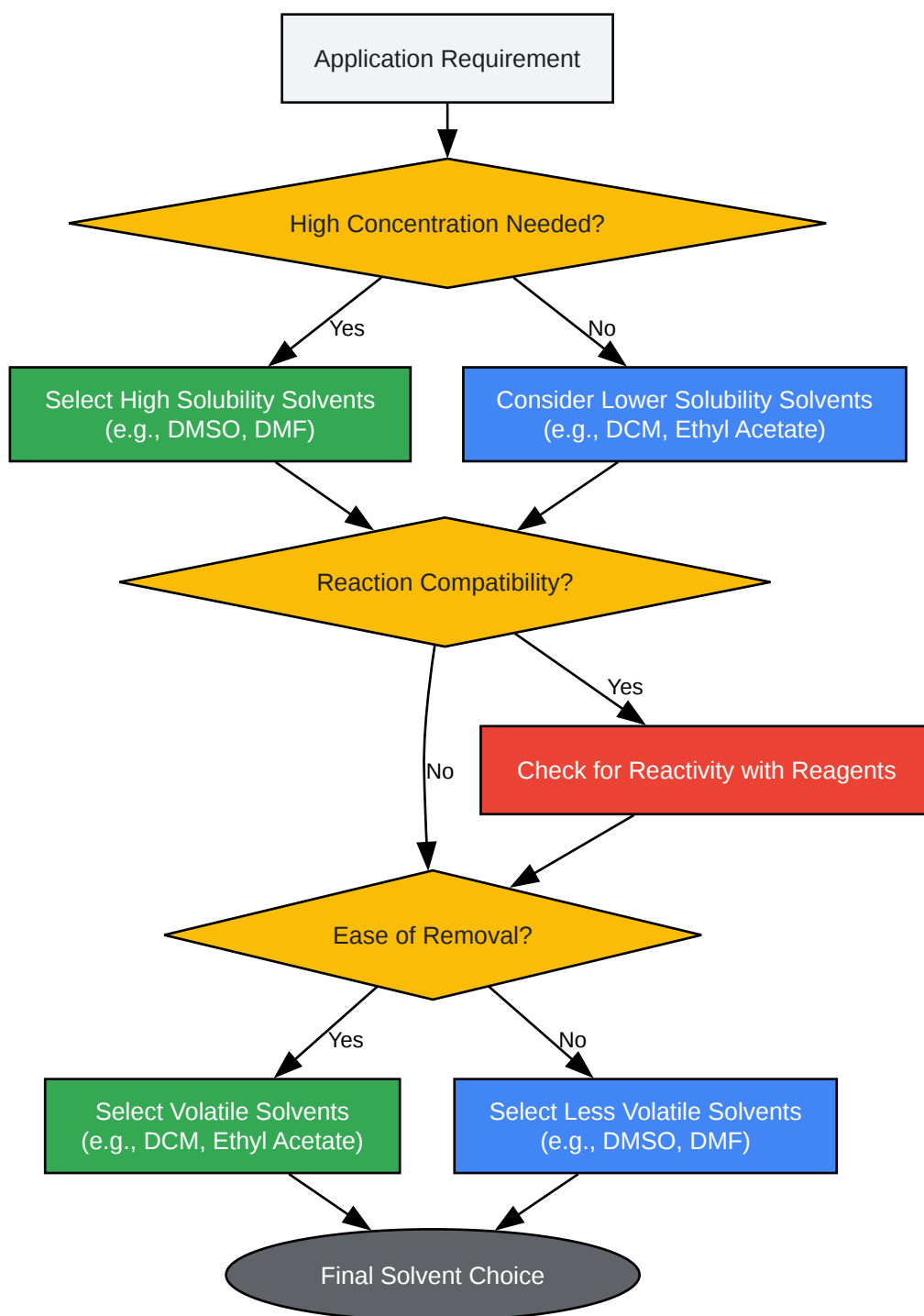
- Data Reporting:
 - Express the solubility in the desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of **Z-Pro-OH** solubility.





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References

- 1. Z-Pro-OH - SRIRAMCHEM [sriramchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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